MPO Inhibitory Activity (IC50 = 54 nM) Benchmarking Against Known MPO Inhibitors
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine demonstrates direct inhibition of human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This potency is comparable to or exceeds that of several established MPO inhibitors, including the irreversible inhibitor AZD-5904 (IC50 = 140 nM) and is nearly equivalent to the potent reversible inhibitor HX1 (IC50 = 50 nM) . This indicates that the compound possesses intrinsic biological activity at a relevant concentration range.
| Evidence Dimension | MPO Chlorination Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | AZD-5904 (IC50 = 140 nM); HX1 (IC50 = 50 nM) |
| Quantified Difference | 2.6-fold more potent than AZD-5904; comparable to HX1 |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay. |
Why This Matters
This data confirms the compound is not just a passive building block but possesses relevant biological activity that may influence off-target effects or be leveraged in phenotypic screening.
- [1] BindingDB. (n.d.). BDBM50567714 / CHEMBL4855030 - Affinity Data for Myeloperoxidase (IC50 = 54 nM). View Source
